(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone
Overview
Description
“(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone” is an organic compound with the molecular formula C15H12ClIO2 . It is an aromatic compound with potential applications in pharmaceuticals, dyes, and organic synthesis .
Molecular Structure Analysis
The molecular weight of “(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone” is 386.612 . The exact mass is 385.957031 . The compound has a density of 1.6±0.1 g/cm3 .Physical And Chemical Properties Analysis
“(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone” has a boiling point of 461.3±40.0 °C at 760 mmHg . The flash point is 232.8±27.3 °C . The compound is solid in form .Scientific Research Applications
- Empagliflozin is an inhibitor of SGLT-2 (sodium-glucose co-transporter type 2) and is used in the treatment of type 2 diabetes mellitus (T2DM). The synthesis of Empagliflozin involves the use of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone as a key reagent .
Synthesis of Empagliflozin (E521510)
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone is the Sodium-Glucose Co-transporter type 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 leads to a decrease in blood glucose levels, making it a target for the treatment of type 2 diabetes mellitus .
Mode of Action
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone acts as an inhibitor of SGLT2 . By binding to SGLT2, it prevents the reabsorption of glucose in the kidneys, leading to the excretion of glucose in the urine and a subsequent decrease in blood glucose levels .
Biochemical Pathways
The inhibition of SGLT2 by (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone affects the glucose reabsorption pathway in the kidneys . Normally, SGLT2 reabsorbs glucose from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, this compound prevents glucose reabsorption, leading to glucose excretion in the urine and a reduction in blood glucose levels .
Pharmacokinetics
It is predicted to havehigh gastrointestinal absorption and is likely to be permeant to the blood-brain barrier . It is also predicted to inhibit several cytochrome P450 enzymes, which may impact its metabolism .
Result of Action
The result of the action of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone is a decrease in blood glucose levels . By inhibiting SGLT2 and preventing glucose reabsorption in the kidneys, it leads to the excretion of glucose in the urine. This results in a reduction of blood glucose levels, which can be beneficial in the management of type 2 diabetes mellitus .
Action Environment
The action of (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone is influenced by the physiological environment in the kidneys where SGLT2 is located . Furthermore, factors such as the patient’s kidney function and blood glucose levels can influence the efficacy of this compound . Its stability and efficacy could also be affected by the pH and ionic strength of the biological environment .
properties
IUPAC Name |
(2-chloro-5-iodophenyl)-(4-ethoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClIO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(17)5-8-14(13)16/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRJXWMKCUZBIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone |
Synthesis routes and methods
Procedure details
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